molecular formula C2H4N4O B14424696 (2H-Tetrazol-2-yl)methanol CAS No. 86979-30-8

(2H-Tetrazol-2-yl)methanol

Cat. No.: B14424696
CAS No.: 86979-30-8
M. Wt: 100.08 g/mol
InChI Key: BAMDZMUAOHZBPM-UHFFFAOYSA-N
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Description

(2H-Tetrazol-2-yl)methanol is a heterocyclic compound featuring a tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) substituted with a hydroxymethyl group. Tetrazole derivatives are widely utilized in coordination chemistry due to their ability to act as ligands, forming stable complexes with metals . The compound’s molecular formula is inferred as C₂H₄N₄O (molecular weight: 100.08 g/mol), with key functional groups being the tetrazole ring and methanol moiety.

Properties

CAS No.

86979-30-8

Molecular Formula

C2H4N4O

Molecular Weight

100.08 g/mol

IUPAC Name

tetrazol-2-ylmethanol

InChI

InChI=1S/C2H4N4O/c7-2-6-4-1-3-5-6/h1,7H,2H2

InChI Key

BAMDZMUAOHZBPM-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=N1)CO

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

(2H-Tetrazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with acidic materials and strong oxidizers to produce caustic and toxic fumes . Common reagents used in these reactions include acid chlorides, anhydrides, and strong acids. Major products formed from these reactions include new tetrazole derivatives and other nitrogen-containing compounds .

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Molecular Formula Molecular Weight Key Functional Groups
(2H-Tetrazol-2-yl)methanol C₂H₄N₄O 100.08 Tetrazole, methanol
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate C₁₂H₁₂N₆O₃ 296.26 Tetrazole, benzoxazole, ester
(2-methyl-5-nitro-1H-imidazol-1-yl)methanol C₅H₇N₃O₃ 157.13 Imidazole, nitro, methanol
Thiazol-2-yl-methanol C₄H₅NOS 115.15 Thiazole, methanol
(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol C₆H₁₁N₃O 141.17 Triazole, methanol

Key Observations :

  • Tetrazole vs. Other Heterocycles: The tetrazole ring in this compound offers strong coordination capabilities, unlike imidazole or thiazole derivatives, which prioritize biological activity .

Key Observations :

  • Tetrazole derivatives often require azide-based cyclization (e.g., sodium azide in DMF) , whereas imidazole derivatives employ nitro-group retention strategies .
  • Thiazole and triazole derivatives (–17) may use thiourea or isothiocyanate reagents for functionalization.

Key Observations :

  • Tetrazole-Benzoxazole Hybrids : Exhibit broad-spectrum biological activities due to synergistic effects of both rings .
  • Imidazole Derivatives : Focus on antiviral applications, aligning with drug-repurposing studies for dengue and HCV .
  • Thiazole/Triazole Derivatives : Primarily used in materials science or as synthetic intermediates .

Stability and Reactivity

  • Tetrazole Derivatives : High thermal stability due to aromaticity, but sensitive to strong acids/bases .
  • Nitro-Imidazole Derivatives : Reactivity driven by nitro groups, enabling redox-active behavior in drug candidates .
  • Thiazole Derivatives : Sulfur atoms enhance metal-binding capacity, useful in catalysis .

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